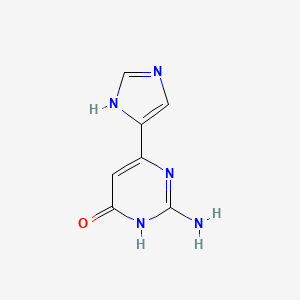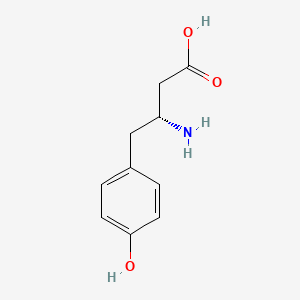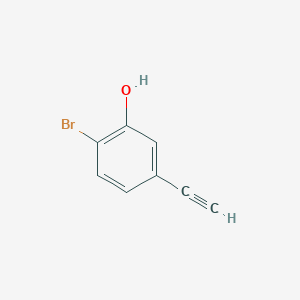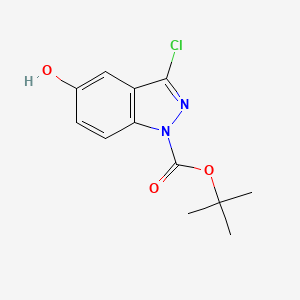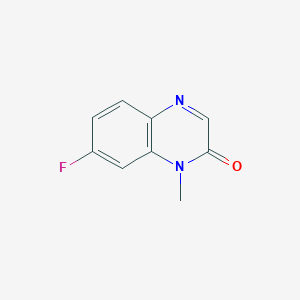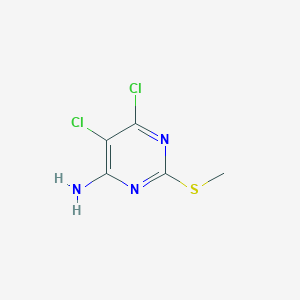
2-(Perchlorophenyl)indole-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Perchlorophenyl)indole-5-acetonitrile is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The unique structure of this compound, which includes a perchlorophenyl group attached to an indole ring, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perchlorophenyl)indole-5-acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole ring, which can be derived from various precursors such as aniline derivatives.
Formation of Indole Ring: The indole ring is formed through cyclization reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Introduction of Perchlorophenyl Group: The perchlorophenyl group is introduced through electrophilic substitution reactions, where the indole ring reacts with perchlorophenyl halides in the presence of a base.
Acetonitrile Group Addition: The final step involves the addition of the acetonitrile group, which can be achieved through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Perchlorophenyl)indole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the perchlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(Perchlorophenyl)indole-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Perchlorophenyl)indole-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetonitrile: A naturally occurring compound with similar structural features but different biological activities.
2-Phenylindole: Another indole derivative with a phenyl group instead of a perchlorophenyl group, used in different research contexts.
5-Bromo-2-(chlorophenyl)indole: A halogenated indole derivative with distinct chemical properties.
Uniqueness
2-(Perchlorophenyl)indole-5-acetonitrile is unique due to the presence of the perchlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H7Cl5N2 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-[2-(2,3,4,5,6-pentachlorophenyl)-1H-indol-5-yl]acetonitrile |
InChI |
InChI=1S/C16H7Cl5N2/c17-12-11(13(18)15(20)16(21)14(12)19)10-6-8-5-7(3-4-22)1-2-9(8)23-10/h1-2,5-6,23H,3H2 |
Clé InChI |
ABIQEHKBTFYQHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CC#N)C=C(N2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


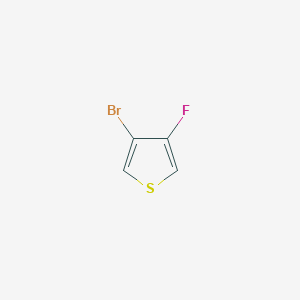

![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)

![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
